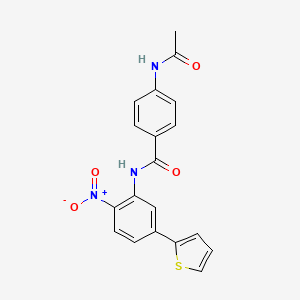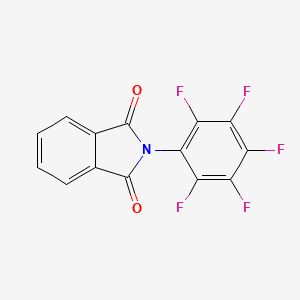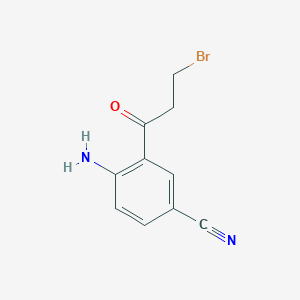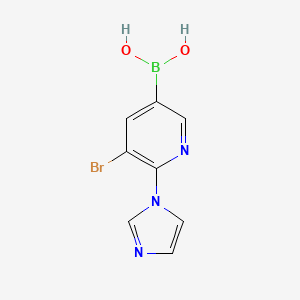
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a bromine atom, an imidazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Imidazole Substitution: The attachment of an imidazole ring to the pyridine ring.
Boronic Acid Formation:
These steps are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution of the bromine atom can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, the boronic acid group can form reversible covalent bonds with enzymes and other proteins, modulating their activity. The imidazole ring can also interact with metal ions and other biomolecules, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)amine: Similar structure but with an amine group instead of a boronic acid group.
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)ketone: Similar structure but with a ketone group instead of a boronic acid group
Uniqueness
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form reversible covalent bonds with biological targets makes it particularly valuable in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C8H7BBrN3O2 |
|---|---|
Molecular Weight |
267.88 g/mol |
IUPAC Name |
(5-bromo-6-imidazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BBrN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5,14-15H |
InChI Key |
XZMMCQWKONNICK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2C=CN=C2)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


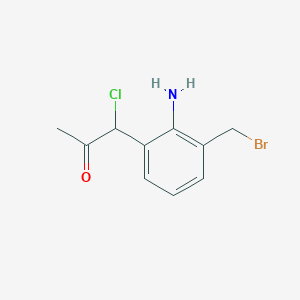
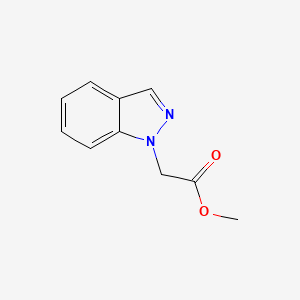
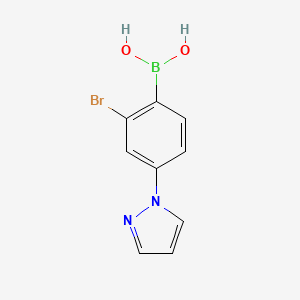
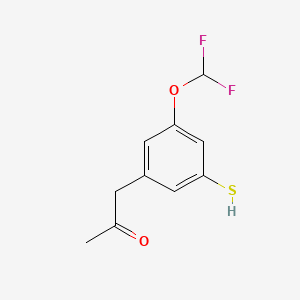


![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
